4-Chloro-1-((5-chlorothiophen-2-yl)methyl)-1h-pyrazol-3-amine
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Overview
Description
4-Chloro-1-((5-chlorothiophen-2-yl)methyl)-1h-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro-substituted pyrazole ring and a chlorothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-((5-chlorothiophen-2-yl)methyl)-1h-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Chlorothiophene Moiety: The chlorothiophene moiety can be introduced via a nucleophilic substitution reaction, where the chlorothiophene is reacted with a suitable leaving group on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-((5-chlorothiophen-2-yl)methyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Studied for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-((5-chlorothiophen-2-yl)methyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one: Shares the chlorothiophene moiety but differs in the rest of the structure.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a chlorophenyl group and a thiadiazole ring, showing structural similarities.
Uniqueness
4-Chloro-1-((5-chlorothiophen-2-yl)methyl)-1h-pyrazol-3-amine is unique due to its specific combination of a chloro-substituted pyrazole ring and a chlorothiophene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H7Cl2N3S |
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Molecular Weight |
248.13 g/mol |
IUPAC Name |
4-chloro-1-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H7Cl2N3S/c9-6-4-13(12-8(6)11)3-5-1-2-7(10)14-5/h1-2,4H,3H2,(H2,11,12) |
InChI Key |
IEPHLDVCRNAQRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)CN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
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